molecular formula C14H20O3 B14899889 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol

2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol

Cat. No.: B14899889
M. Wt: 236.31 g/mol
InChI Key: ODPXKVSVBALMPS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O3 This compound features a cyclopropyl group attached to an ethan-1-ol backbone, which is further substituted with a 4,5-dimethoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Ethan-1-ol Backbone: This step involves the formation of the ethan-1-ol backbone, which can be achieved through various organic reactions, such as Grignard reactions or reduction of carbonyl compounds.

    Substitution with the 4,5-Dimethoxy-2-Methylphenyl Group: The final step involves the substitution of the ethan-1-ol backbone with the 4,5-dimethoxy-2-methylphenyl group, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylphenylcyclopropylamine: A compound with a similar phenyl and cyclopropyl structure but different functional groups.

    4,5-Dimethoxy-2-methylphenylmethanol: Similar aromatic structure with different substituents.

Uniqueness

2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is unique due to the combination of its cyclopropyl group and methoxy-substituted aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C14H20O3/c1-9-6-13(16-2)14(17-3)8-11(9)12(15)7-10-4-5-10/h6,8,10,12,15H,4-5,7H2,1-3H3

InChI Key

ODPXKVSVBALMPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(CC2CC2)O)OC)OC

Origin of Product

United States

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